2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-1-3-2-11-6-4(3)5(9)12-7(10)13-6/h2H,(H5,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPLJXWGPRIIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=C(N=C2N1)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433711 | |
| Record name | 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166047-40-1 | |
| Record name | 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with appropriate amines under controlled conditions. One common method includes the use of phosphorous oxychloride and dimethylformamide as reagents, followed by the addition of ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antineoplastic Agents
The compound has been investigated for its potential as an antineoplastic agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds that incorporate the pyrrolo[2,3-d]pyrimidine framework have been shown to inhibit cancer cell proliferation by interfering with nucleic acid synthesis and function .
Mechanism of Action
The mechanism through which 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile exerts its effects involves the inhibition of enzymes critical for DNA replication and repair. This includes potential inhibition of dihydrofolate reductase (DHFR), which is crucial in the folate pathway for nucleotide synthesis. Such inhibition can lead to reduced cancer cell growth and increased apoptosis in malignant cells .
Biochemical Reagents
DNA Sequencing
The compound is also utilized as a reagent in biochemical assays, particularly in automated DNA sequencing technologies. Fluorescent dyes based on pyrrolo[2,3-d]pyrimidine structures are employed to identify nucleotides during sequencing processes. This application is critical for genetic research and diagnostics, where precise identification of DNA sequences is necessary .
Nucleotide Analogues
As a nucleotide analogue, this compound can be used in the study of nucleic acid interactions. Its structural similarity to natural nucleotides allows it to participate in biochemical reactions that can elucidate mechanisms of DNA/RNA function and regulation .
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives showed IC50 values in the nanomolar range against various cancer cell lines. These findings suggest strong potential for further development into therapeutic agents .
- Fluorescent Labeling for Sequencing : Research conducted by Cocuzza et al. illustrated the successful application of fluorescently labeled pyrrolo[2,3-d]pyrimidines in identifying guanosine and adenosine terminators during automated DNA sequencing procedures. This has implications for enhancing sequencing accuracy and efficiency .
Mechanism of Action
The mechanism of action of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with structurally analogous pyrrolopyrimidine derivatives, focusing on substituent effects, synthetic strategies, reactivity, and biological applications.
Structural and Substituent Variations
Key structural differences among analogs lie in substitutions at positions 2, 4, 6, and 7 of the pyrrolopyrimidine core. These modifications significantly influence physicochemical properties and bioactivity.
Reactivity of the 5-Cyano Group
The 5-cyano group’s reactivity varies with substituents:
- Electron-Withdrawing Groups (e.g., NH₂): Amino groups at positions 2 and 4 reduce the electrophilicity of the cyano group, making nucleophilic additions (e.g., hydrazine) less favorable compared to analogs like toyocamycin (a natural nucleoside) .
Key Research Findings
Substituent-Driven Solubility: Hydrophilic groups (e.g., morpholino) enhance aqueous solubility, while aromatic groups (e.g., phenyl) improve membrane permeability .
Reactivity Trade-offs: Amino groups at positions 2 and 4 hinder cyano-group reactivity but stabilize hydrogen-bonding interactions with target proteins .
Therapeutic Potential: Optimized derivatives (e.g., compound 9) are promising clinical candidates for oncology due to high kinase selectivity and oral bioavailability .
Biological Activity
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound of significant interest due to its biological activities, particularly as an inhibitor of various enzymes and its potential therapeutic applications in cancer treatment. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . Its structure is crucial for understanding its interaction with biological targets.
Antifolate Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit potent inhibition of dihydrofolate reductases (DHFRs), which are critical in folate metabolism. A study demonstrated that nonclassical analogues showed selectivity against Toxoplasma gondii DHFR with IC50 values significantly lower than those for rat liver DHFR, indicating potential as therapeutic agents in treating parasitic infections .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. For instance, a study synthesized new pyrrolo[2,3-d]pyrimidine derivatives that demonstrated cytotoxic effects against various cancer cell lines. Notably, compound 5k exhibited significant activity against multiple tyrosine kinases (EGFR, Her2, VEGFR2, CDK2) with IC50 values ranging from 40 to 204 nM . This suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance its anticancer efficacy.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for DHFRs and potentially other kinases.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Study 1: Dihydrofolate Reductase Inhibition
A detailed evaluation of several pyrrolo[2,3-d]pyrimidine derivatives revealed their effectiveness as DHFR inhibitors. The classical analogue was found to be more efficient than aminopterin in inhibiting human folylpolyglutamate synthetase and exhibited similar activity to methotrexate against human leukemia cell lines .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxicity of various derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibited IC50 values ranging from 29 to 59 µM across different cell lines . These findings underscore the potential for these compounds in cancer therapeutics.
Data Summary
| Compound | Target Enzyme | IC50 Value (nM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| 2,4-Diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidine | DHFR (T. gondii) | CCRF-CEM | Antitumor | |
| Compound 5k | EGFR/Her2/VEGFR2/CDK2 | 40 - 204 | MCF-7/HepG2 | Induces apoptosis |
Q & A
Q. What are the primary synthetic routes for 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
The compound is synthesized via bromination of its parent scaffold in glacial acetic acid with bromine (1.5 equiv) under reflux conditions . Key challenges include controlling regioselectivity and minimizing side products. Purification often involves crystallization from ethanol-DMF mixtures, with yields averaging 60–75% depending on stoichiometric precision . Characterization relies on HRESIMS (e.g., m/z 278.1039 [M+H]⁺) and NMR spectroscopy (¹H/¹³C), with distinct signals for the pyrrolopyrimidine core and cyano group .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Diagnostic signals include aromatic protons (δ 8.50–13.35 ppm) and carbons (δ 111.8–176.5 ppm) for the pyrrolopyrimidine ring .
- IR Spectroscopy : Stretching vibrations at ~2209 cm⁻¹ (C≡N) and 1701 cm⁻¹ (C=O in intermediates) confirm functional groups .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₇H₅N₅O with calculated m/z 291.266) .
Q. How can researchers address solubility challenges during in vitro assays?
The compound exhibits limited aqueous solubility. Recommended strategies include:
- Using polar aprotic solvents (DMSO or DMF) for stock solutions .
- Employing solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) in biological buffers .
Advanced Research Questions
Q. What structural modifications enhance selectivity for kinase targets like MPS1 in triple-negative breast cancer (TNBC)?
X-ray crystallography-guided optimization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold reveals that:
- Substitution at the 2-position with electron-withdrawing groups (e.g., Cl, CN) improves MPS1 binding affinity (IC₅₀ < 10 nM) .
- Introducing hydrophobic moieties (e.g., tert-butyl) at the 4-amino position enhances cellular permeability and reduces off-target effects .
- In vivo studies in TNBC xenograft models show tumor growth inhibition (TGI) of ~70% at 50 mg/kg dosing .
Q. How do computational methods aid in predicting cytotoxic derivatives of this scaffold?
- Molecular docking : Identifies interactions with apoptotic targets (e.g., Bcl-2, caspase-3). Derivatives with 3-formylphenyl substitutions (e.g., 2,4-diamino-6-(3-formylphenyl)- analog) show enhanced pro-apoptotic activity (EC₅₀ = 1.2 µM in HeLa cells) .
- QSAR modeling : Correlates electron-donating substituents (e.g., methoxy groups) with increased DNA intercalation potential .
Q. What are the key challenges in achieving isoform selectivity for kinase inhibition?
- Kinase profiling : Off-target activity against Aurora kinases is common. Selectivity is improved by optimizing steric hindrance at the ATP-binding pocket (e.g., methyl groups at the 7-position reduce Aurora A/B affinity by >100-fold) .
- Biochemical assays : Use ATP-competitive FRET assays to quantify inhibition constants (Kᵢ) and validate selectivity across kinase families .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify differential expression of drug-efflux pumps (e.g., ABCG2) in resistant lines .
- Metabolic stability assays : Hepatic microsome studies reveal rapid CYP3A4-mediated degradation in some derivatives, necessitating pharmacokinetic optimization .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Brominated precursor | Acetic acid, Br₂, 70°C, 6 hr | 65 | |
| Cyano-substituted core | DMF, NH₃ (25%), 3 hr | 72 |
Q. Table 2. In Vivo Efficacy in TNBC Models
| Derivative | Dose (mg/kg) | TGI (%) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Compound 9 (MPS1 inhibitor) | 50 | 70 | >200 |
| 3-Formylphenyl analog | 30 | 55 | 150 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
